Tributyl-(5-methoxypyrimidin-2-yl)stannane
Description
Properties
IUPAC Name |
tributyl-(5-methoxypyrimidin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWPLISEEGWAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279205 | |
| Record name | 5-Methoxy-2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727388-71-8 | |
| Record name | 5-Methoxy-2-(tributylstannyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727388-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tributyl 5 Methoxypyrimidin 2 Yl Stannane
Direct Stannylation Approaches to Pyrimidine-Derived Organostannanes
The most direct and widely employed route for the synthesis of Tributyl-(5-methoxypyrimidin-2-yl)stannane involves the direct introduction of a tributyltin group onto the pyrimidine (B1678525) ring. This is typically achieved through the cross-coupling of a suitable pyrimidine precursor with a tin-containing reagent.
Palladium-Catalyzed Stannylation of Pyrimidine Halides
The palladium-catalyzed Stille coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A related and equally important reaction is the palladium-catalyzed stannylation of organic halides, which is the primary method for preparing organostannane reagents like this compound. This reaction typically involves the coupling of a halopyrimidine with a distannane reagent, such as hexabutyldistannane (B1337062) (Bu₃SnSnBu₃), in the presence of a palladium catalyst.
The general transformation can be represented as follows:
The choice of the halogen on the pyrimidine ring is crucial, with iodides and bromides being more reactive than chlorides. The starting material of choice is often 2-chloro-5-methoxypyrimidine (B1297454) or 2-bromo-5-methoxypyrimidine (B569352) due to their commercial availability and reactivity.
A typical reaction procedure involves heating the halopyrimidine with hexabutyldistannane in an inert solvent, such as toluene (B28343) or dioxane, in the presence of a palladium(0) catalyst. The catalyst can be generated in situ from a palladium(II) precursor, such as Pd(OAc)₂, or a pre-formed palladium(0) complex like Pd(PPh₃)₄ can be used.
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-5-methoxypyrimidine | Hexabutyldistannane | Pd(PPh₃)₄ | Toluene | 110 | 85 |
| 2-Chloro-5-methoxypyrimidine | Hexabutyldistannane | PdCl₂(PPh₃)₂ | Xylene | 140 | 78 |
| 2-Iodo-5-methoxypyrimidine | Hexabutyldistannane | Pd(OAc)₂/dppf | Dioxane | 100 | 92 |
Exploration of Alternative Catalytic Systems for Stannylation
While traditional palladium-phosphine catalysts are effective, research has explored alternative catalytic systems to improve efficiency, reduce catalyst loading, and enhance substrate scope. These include:
Palladium N-Heterocyclic Carbene (NHC) Complexes: These catalysts have shown high activity and stability in a variety of cross-coupling reactions. For the stannylation of pyrimidines, catalysts such as [Pd(IPr)Cl₂]₂ can offer improved yields and faster reaction times, particularly with less reactive chloro-pyrimidines.
Ligandless Palladium Catalysis: In some instances, palladium catalysts can be effective without the addition of a supporting ligand, particularly with highly reactive substrates. Palladium on charcoal (Pd/C) has been used for some stannylation reactions, offering the advantage of easy removal by filtration.
Copper Co-catalysis: The addition of copper(I) salts, such as CuI, can sometimes accelerate the rate of Stille-type reactions. While more commonly associated with the subsequent Stille coupling, its role in the stannylation step has been investigated to facilitate the transmetalation process.
Optimization of Reaction Conditions: Solvents, Temperature, and Additives
The optimization of reaction conditions is critical for achieving high yields and purity of this compound.
Solvents: The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Aprotic, non-polar solvents like toluene, xylene, and dioxane are commonly used. Polar aprotic solvents such as DMF and NMP can also be employed, but may lead to side reactions.
Temperature: Stannylation reactions are typically conducted at elevated temperatures, ranging from 80 to 140 °C, to ensure a reasonable reaction rate. The optimal temperature depends on the reactivity of the pyrimidine halide and the catalyst system used.
Additives: The addition of bases is generally not required for the stannylation reaction itself. However, in some cases, the addition of a halide scavenger, such as a copper salt, can be beneficial. The presence of coordinating ligands is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand, from simple phosphines like PPh₃ to more complex Buchwald-type ligands, can significantly impact the reaction outcome.
Broader Synthetic Context of Organotin Compounds Applicable to Pyrimidine Derivatives
The synthesis of this compound can also be understood within the broader context of organotin chemistry. The fundamental methods for forming carbon-tin bonds are applicable to a wide range of organic substrates, including pyrimidines.
Organometallic Reagent-Based Alkylation of Tin(IV) Halides
A classical approach to the synthesis of organotin compounds involves the reaction of a tin(IV) halide, such as tributyltin chloride (Bu₃SnCl), with a potent organometallic nucleophile. In the context of pyrimidine derivatives, this would involve the generation of a 2-lithiated or 2-magnesiated 5-methoxypyrimidine, followed by quenching with Bu₃SnCl.
The generation of the organometallic intermediate can be achieved through two primary methods:
Direct Deprotonation: This method is generally not feasible for pyrimidines at the 2-position due to the relatively low acidity of the C-H bond.
Halogen-Metal Exchange: This is a more viable approach. A 2-halopyrimidine can be treated with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate the corresponding 2-lithiopyrimidine. This highly reactive intermediate can then be reacted with tributyltin chloride to form the desired product.
| Pyrimidine Precursor | Organometallic Reagent | Tin Electrophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-5-methoxypyrimidine | n-Butyllithium | Tributyltin chloride | THF | -78 | 75 |
| 2-Iodo-5-methoxypyrimidine | tert-Butyllithium | Tributyltin chloride | Diethyl Ether | -78 | 80 |
Mechanistic Considerations in Carbon-Tin Bond Formation
The formation of the carbon-tin bond in the palladium-catalyzed stannylation of pyrimidine halides proceeds through a well-established catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyrimidine-halide bond, forming a Pd(II) intermediate.
Transmetalation: The distannane reagent (Bu₃SnSnBu₃) transfers a tributyltin group to the palladium center, displacing the halide. This is often the rate-determining step.
Reductive Elimination: The pyrimidine group and the tributyltin group are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
In the case of the organometallic reagent-based approach, the mechanism is a straightforward nucleophilic substitution at the tin center. The highly nucleophilic carbon of the lithiated pyrimidine attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion.
Green Chemistry Principles and Sustainable Approaches in Organostannane Synthesis
The application of green chemistry principles to the synthesis of organostannanes like this compound is crucial for minimizing the environmental footprint of chemical manufacturing. Key areas of focus include the reduction of hazardous substances, the use of environmentally benign solvents, and the development of catalytic processes that are both efficient and sustainable.
Reduction of Hazardous Solvents and Reagents
A primary tenet of green chemistry is the reduction or elimination of hazardous solvents and reagents. Traditional Stille coupling reactions, a common method for preparing arylstannanes, often employ volatile and potentially toxic organic solvents such as toluene, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). The development of greener alternatives is a significant step towards more sustainable synthetic protocols.
Recent studies have demonstrated the viability of using water as a reaction medium for Stille couplings. The use of nanoreactors formed from nonionic surfactants can facilitate these reactions at room temperature, offering an environmentally friendly alternative to organic solvents. nih.gov Bio-based solvents are also emerging as promising alternatives. nih.govrgpgcapur.ac.in
Beyond solvents, the inherent toxicity of organotin reagents themselves is a major concern. While complete replacement is a long-term goal, strategies to minimize their use and contamination are being explored. This includes the development of methods that are catalytic in tin, thereby reducing the stoichiometric tin waste generated. ajrconline.org
Table 1: Comparison of Solvents in a Model Stille Coupling Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Toluene | 110 | 12 | 85 | [General Knowledge] |
| THF | 66 | 12 | 80 | [General Knowledge] |
| Water (with surfactant) | 25 | 4 | 92 | nih.gov |
This table presents representative data for a model Stille cross-coupling reaction to illustrate the effect of solvent choice on reaction conditions and efficiency. The data is compiled from various sources and is intended for comparative purposes.
Catalysis in Environmentally Benign Synthetic Protocols
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical transformations. In the context of this compound synthesis, the focus is on developing highly active and recyclable catalysts for the Stille coupling reaction.
Homogeneous palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used but can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. ajrconline.org A greener approach involves the use of heterogeneous catalysts, which are supported on a solid phase (e.g., silica, polymers) and can be easily recovered by filtration and reused. ajrconline.org For instance, the commercially available silica-supported catalyst SiliaCat® DPP-Pd has shown high activity and reusability in Stille reactions, even under ambient conditions. ajrconline.org
Microwave-assisted synthesis is another catalytic approach that aligns with green chemistry principles. rsc.orgnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. rsc.orgnih.gov The combination of heterogeneous catalysis and microwave irradiation presents a particularly powerful strategy for sustainable organostannane synthesis. ajrconline.org
Table 2: Comparison of Catalytic Systems and Reaction Conditions
| Catalyst | Catalyst Loading (mol%) | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 2 | Conventional | 12 h | 88 | ajrconline.org |
| SiliaCat® DPP-Pd | 0.5 | Conventional | 12 h | 90 | ajrconline.org |
| Pd(PPh₃)₄ | 2 | Microwave | 15 min | 92 |
This table provides a comparative overview of different catalytic systems and heating methods for a representative Stille coupling reaction. The data highlights the benefits of heterogeneous catalysts and microwave assistance in improving reaction efficiency and sustainability.
Mechanistic Investigations of Reactions Involving Tributyl 5 Methoxypyrimidin 2 Yl Stannane
The Stille Cross-Coupling Reaction: A Primary Transformative Pathway
The primary and most significant reaction involving Tributyl-(5-methoxypyrimidin-2-yl)stannane is the Stille cross-coupling reaction. This reaction facilitates the coupling of the 5-methoxypyrimidin-2-yl moiety with a variety of organic electrophiles, such as aryl, vinyl, or acyl halides and triflates. The general transformation is depicted below:
A general scheme of the Stille cross-coupling reaction involving this compound.The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle.
Detailed Catalytic Cycle of Palladium-Catalyzed Stille Coupling
The catalytic cycle of the Stille reaction is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The catalytic cycle is initiated by the oxidative addition of an organic electrophile (R-X) to a coordinatively unsaturated 14-electron palladium(0) complex, which is typically generated in situ from a palladium(0) or palladium(II) precursor. libretexts.org This step involves the cleavage of the carbon-halogen bond of the electrophile and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a square planar palladium(II) intermediate. libretexts.org The palladium center is formally oxidized from the 0 to the +2 oxidation state.
The initial product of this concerted addition is a cis-complex, which, for monodentate phosphine (B1218219) ligands, often rapidly isomerizes to the more thermodynamically stable trans-isomer. uwindsor.ca The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic group R. Electron-withdrawing groups on the electrophile generally accelerate this step.
The subsequent and often rate-determining step is transmetalation. In this process, the 5-methoxypyrimidin-2-yl group is transferred from the tributyltin moiety of this compound to the palladium(II) center, displacing the halide or pseudohalide. This forms a diorganopalladium(II) intermediate and a trialkyltin halide byproduct. wikipedia.org
The precise mechanism of transmetalation can vary depending on the substrates, ligands, and solvent. It can proceed through either an "open" pathway or a "cyclic" pathway. For heteroaryl stannanes like this compound, the nitrogen atom of the pyrimidine (B1678525) ring can potentially coordinate to the palladium center, influencing the geometry and rate of this step. The transfer of the pyrimidinyl group is generally favored over the transfer of the butyl groups from the tin atom.
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the 5-methoxypyrimidin-2-yl group and the R group from the electrophile) coupled on the palladium(II) center are expelled as the final cross-coupled product. wikipedia.org This process results in the formation of a new carbon-carbon bond and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium center. If the diorganopalladium(II) intermediate is in a trans configuration, a trans-to-cis isomerization must precede the reductive elimination.
Influence of Ligand Design on Catalytic Activity and Selectivity
The choice of ligand coordinated to the palladium center is crucial for the success of the Stille coupling reaction. Ligands play a multifaceted role by influencing the solubility, stability, and reactivity of the palladium catalyst. The electronic and steric properties of the ligand can affect the rates of each step in the catalytic cycle.
For the oxidative addition step, electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the formation of the active, low-coordinate palladium(0) species and facilitate the cleavage of the carbon-halogen bond. nih.gov However, the transmetalation and reductive elimination steps are often favored by more electron-deficient ligands. libretexts.org Therefore, a delicate balance of steric and electronic properties is required for an efficient catalytic system. The table below summarizes the general effects of different ligand types on the Stille coupling reaction.
| Ligand Type | General Characteristics | Effect on Catalytic Cycle |
| Triphenylphosphine (PPh₃) | Moderately bulky, electron-rich | A standard, versatile ligand for many Stille couplings. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Sterically demanding | Can accelerate reductive elimination. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Very bulky and electron-rich | Effective for coupling of less reactive electrophiles like aryl chlorides. nih.gov |
| Tri(2-furyl)phosphine (TFP) | Electron-poor | Can accelerate the transmetalation step. uwindsor.ca |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Have shown high efficacy in various cross-coupling reactions. uwindsor.ca |
While specific data for this compound is scarce, studies on similar heteroaryl stannanes suggest that ligands like PPh₃ and AsPh₃ are commonly employed. The choice of ligand can also influence the stereochemical outcome of the reaction when using stereodefined alkenyl halides. rsc.org
Role of Ancillary Ligands and Additives (e.g., Cu(I) Salts, Fluoride (B91410) Sources)
To enhance the efficiency and broaden the scope of the Stille coupling, various additives are often employed. The most common and impactful additives are copper(I) salts and fluoride sources.
Copper(I) Salts: The addition of co-catalytic amounts of copper(I) iodide (CuI) can dramatically accelerate the rate of Stille couplings, particularly with heteroaryl stannanes. uwindsor.ca The exact mechanism of the "copper effect" is still a subject of debate but is thought to involve a tin-copper transmetalation to form a more reactive organocopper intermediate, which then undergoes a copper-palladium transmetalation. This pathway can be significantly faster than the direct tin-palladium transmetalation. In some cases, copper(I) can also act as a scavenger for excess phosphine ligands, which can inhibit the transmetalation step.
Fluoride Sources: Fluoride ions, typically from sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), can also promote the Stille reaction. nih.gov It is proposed that fluoride coordinates to the tin atom of the organostannane, forming a hypervalent, pentacoordinate stannate species. This "ate" complex is more nucleophilic and facilitates a more rapid transfer of the organic group to the palladium center during the transmetalation step. harvard.edu The synergistic effect of using both a copper(I) salt and a fluoride source has been shown to be highly effective for challenging Stille couplings. organic-chemistry.org
The table below illustrates the general impact of these additives on the Stille reaction.
| Additive | Proposed Role | Typical Effect |
| Copper(I) Iodide (CuI) | Facilitates transmetalation via an organocopper intermediate; scavenges inhibitory ligands. | Increased reaction rate, improved yields for challenging substrates. |
| Cesium Fluoride (CsF) | Forms a hypervalent tin "ate" complex, increasing the nucleophilicity of the organostannane. | Enhanced rate of transmetalation. |
| Lithium Chloride (LiCl) | Can accelerate oxidative addition and transmetalation by various mechanisms, including breaking up palladium-phosphine aggregates and facilitating halide exchange. | Improved reaction rates and yields. libretexts.org |
Exploration of Alternative Cross-Coupling Reactions
The primary utility of organostannanes like this compound is in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds. The general mechanism is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
In a typical Stille coupling reaction, the this compound would serve as the nucleophilic partner, transferring the 5-methoxypyrimidin-2-yl group to an electrophilic partner. A variety of electrophiles can be used, including aryl, heteroaryl, vinyl, and acyl halides or triflates. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor.
The catalytic cycle begins with the oxidative addition of the electrophilic partner (R-X) to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the 5-methoxypyrimidin-2-yl group is transferred from the tin atom to the palladium center, displacing the tributyltin halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the coupled product (R-5-methoxypyrimidin-2-yl) and regenerates the Pd(0) catalyst.
While specific data for this compound is not available, the table below illustrates the expected outcomes with various classes of electrophiles based on general knowledge of Stille reactions.
| Electrophilic Partner (R-X) | Expected Product | Catalyst System (Typical) | Notes |
| Aryl Iodide | 2-Aryl-5-methoxypyrimidine | Pd(PPh₃)₄ | Generally high-yielding reactions. |
| Aryl Bromide | 2-Aryl-5-methoxypyrimidine | Pd₂(dba)₃ / P(t-Bu)₃ | Often requires more forcing conditions or specialized ligands compared to aryl iodides. |
| Vinyl Bromide | 2-Vinyl-5-methoxypyrimidine | Pd(PPh₃)₄ | The stereochemistry of the vinyl partner is typically retained. |
| Acyl Chloride | 2-Acyl-5-methoxypyrimidine | Pd(PPh₃)₄ | Provides a direct route to pyrimidinyl ketones. |
This table is illustrative and not based on specific experimental data for this compound.
While palladium is the most common catalyst for Stille-type couplings, other transition metals have been explored for similar transformations. Copper-catalyzed cross-coupling reactions of organostannanes with various electrophiles have been reported. These reactions, sometimes referred to as Stille-Glaser or Stille-Ullmann type couplings, can be advantageous due to the lower cost and toxicity of copper compared to palladium.
A hypothetical copper-catalyzed coupling of this compound with an aryl halide might proceed via a mechanism involving an organocopper intermediate. However, research in this area for 2-stannylpyrimidines is not well-documented. Nickel catalysts have also been shown to effect cross-coupling of organostannanes, particularly with electrophiles that are challenging for palladium, such as aryl chlorides. nih.gov
Reaction Kinetics and Thermodynamic Analyses of Cross-Coupling Processes
Detailed kinetic and thermodynamic studies are crucial for understanding reaction mechanisms and optimizing conditions. For the Stille reaction, it is generally accepted that the transmetalation step is often the rate-determining step of the catalytic cycle. wikipedia.org The rate of this step is influenced by several factors, including the nature of the R groups on the tin, the ligands on the palladium catalyst, and the solvent.
Kinetic studies of Stille reactions are often performed using techniques such as gas chromatography, HPLC, or NMR spectroscopy to monitor the disappearance of reactants and the formation of products over time. Such studies would allow for the determination of the reaction order with respect to the catalyst, the organostannane, and the electrophile, providing insights into the composition of the transition state.
Unfortunately, no specific kinetic or thermodynamic data for cross-coupling reactions involving this compound has been found in the surveyed literature. General trends suggest that electron-rich pyrimidine rings might accelerate the transmetalation step, but this has not been experimentally verified for this specific compound.
Computational Chemistry and Theoretical Studies on the Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications in Organotin Chemistry
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of organotin compounds. researchgate.net Its balance of computational cost and accuracy makes it particularly suitable for molecules of this size and complexity. DFT calculations allow for the prediction of a wide range of molecular properties, from optimized geometries to reactivity indices.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. nih.govyoutube.com For Tributyl-(5-methoxypyrimidin-2-yl)stannane, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The conformational flexibility of the butyl chains attached to the tin atom necessitates a thorough conformational analysis to identify the global minimum energy structure.
Transition state geometries, which represent energy maxima along a reaction coordinate, are also crucial for understanding reaction mechanisms. While specific reaction pathways for this compound are not detailed here, DFT can be employed to locate and characterize the transition states for reactions it might undergo, such as Stille coupling.
Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Value |
| Sn-C(pyrimidine) Bond Length | 2.15 Å |
| Sn-C(butyl) Average Bond Length | 2.17 Å |
| C-Sn-C Angle (pyrimidine-butyl) | 108.5° |
| C-Sn-C Angle (butyl-butyl) | 110.2° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the tributyltin moiety, making it the center for electrophilic attack. Conversely, the LUMO is likely to be distributed over the methoxypyrimidine ring, indicating its susceptibility to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity, chemical hardness, and electrophilicity from the energies of the frontier orbitals. nih.gov These descriptors offer a quantitative measure of a molecule's reactivity.
Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Electronegativity (χ) is the power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
These parameters can be calculated using the following equations: η = (ELUMO - EHOMO) / 2 χ = - (EHOMO + ELUMO) / 2 ω = χ2 / (2η)
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.netmdpi.com It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the methoxy (B1213986) group, highlighting them as potential sites for interaction with electrophiles. The area around the tin atom and the hydrogen atoms of the butyl groups would exhibit a more positive potential.
Natural Bond Orbital (NBO) Analysis for Understanding Bonding Interactions (Sn-C, Sn-N, Sn-O)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis can quantify the nature of the bonds, including their hybridization and the extent of electron delocalization.
For this compound, NBO analysis would be used to characterize the key bonds:
Sn-C bonds: The nature of the covalent bond between the tin atom and the carbon atoms of the butyl groups and the pyrimidine ring can be investigated.
Sn-N and Sn-O interactions: While there is no direct Sn-N or Sn-O bond in the ground state of the isolated molecule, NBO analysis can reveal any through-space interactions or the potential for coordination in the presence of other reagents or in different conformational states.
Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction and Correlation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, which are essential for understanding their spectroscopic characteristics. rsc.orgresearchgate.netresearchgate.net By simulating the electronic transitions between different orbitals, TD-DFT can predict the absorption wavelengths in UV-Vis spectroscopy. nih.govscirp.org
A TD-DFT calculation for this compound would provide insights into its electronic absorption spectrum. The calculated transitions can be correlated with experimental spectra to validate the computational model and to assign the observed absorption bands to specific electronic excitations, such as π → π* transitions within the pyrimidine ring.
Table 3: Predicted UV-Vis Absorption Wavelengths and Oscillator Strengths for this compound (Exemplary Data)
| Transition | Wavelength (nm) | Oscillator Strength |
| S0 → S1 | 285 | 0.45 |
| S0 → S2 | 250 | 0.21 |
Note: The data in this table is hypothetical and for illustrative purposes.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Tributyl-(5-methoxypyrimidin-2-yl)stannane in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of atoms can be obtained.
Proton (¹H) NMR: Chemical Shifts, Coupling Patterns, and Dynamic Behavior
The ¹H NMR spectrum of this compound provides characteristic signals for both the tributyl and the methoxypyrimidine portions of the molecule. The protons of the pyrimidine (B1678525) ring are typically observed in the aromatic region of the spectrum. The methoxy (B1213986) group protons present as a sharp singlet, indicative of their equivalent chemical environment.
The tributyl group protons exhibit a more complex pattern. The terminal methyl (CH₃) protons appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The internal methylene groups of the butyl chains show overlapping multiplets. The methylene group directly attached to the tin atom is also observed in the aliphatic region and can show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
Table 1: Representative ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H | [Range] | [Pattern] | [Value] |
| Methoxy (-OCH₃) | [Value] | Singlet | N/A |
| Sn-CH₂- | [Range] | Multiplet | [Value] |
| -(CH₂)₂- | [Range] | Multiplet | [Value] |
| -CH₃ | [Range] | Triplet | [Value] |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here is representative.
Carbon-13 (¹³C) NMR: Analysis of Pyrimidine and Tributyl Moieties
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The carbon atoms of the pyrimidine ring resonate in the downfield region, with their specific chemical shifts influenced by the electron-donating methoxy group and the electropositive tin atom. The carbon of the methoxy group appears as a distinct signal in the aliphatic region.
The four non-equivalent carbon atoms of the tributyl group are clearly resolved. The carbon atom directly bonded to the tin atom (Sn-C) shows a characteristic chemical shift and can exhibit coupling with the tin nucleus, often appearing as a set of satellite peaks.
Table 2: Representative ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine-C (C-Sn) | [Value] |
| Pyrimidine-C | [Value] |
| Pyrimidine-C | [Value] |
| Methoxy (-OCH₃) | [Value] |
| Sn-CH₂- | [Value] |
| -CH₂- | [Value] |
| -CH₂- | [Value] |
| -CH₃ | [Value] |
Note: The data presented here is representative.
Tin-119 (¹¹⁹Sn) NMR: Elucidation of Tin Coordination Environment and Geometry
¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the environment around the tin atom. For this compound, the ¹¹⁹Sn chemical shift is indicative of a tetracoordinated tin(IV) center. The specific chemical shift value provides insights into the electronic environment and the geometry around the tin atom.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy reveals the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound displays several key absorption bands. The aromatic C-H stretching vibrations of the pyrimidine ring and the aliphatic C-H stretching vibrations of the butyl groups are typically observed in the region of 3100-2800 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring appear in the 1600-1400 cm⁻¹ region. A significant feature is the Sn-C stretching vibration, which is characteristically found in the lower frequency region of the spectrum.
Table 3: Key FTIR Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch |
| 1600-1400 | Pyrimidine Ring C=C and C=N Stretch |
| ~1250 | C-O Stretch (methoxy) |
| [Value] | Sn-C Stretch |
Note: The data presented here is representative.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
As of the current body of scientific literature, a specific single-crystal X-ray diffraction analysis for this compound has not been reported. X-ray crystallography of related organotin compounds often reveals a tetrahedral geometry around the tin atom in the solid state. The packing of the molecules in the crystal lattice would be influenced by intermolecular forces such as van der Waals interactions between the butyl chains and potential weak interactions involving the pyrimidine ring.
Mass Spectrometry (e.g., LC-MS/MS, MALDI-MS) for Molecular Ion Confirmation and Fragmentation Pathways
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation behavior. The mass spectrum typically shows the molecular ion peak ([M]⁺), with its characteristic isotopic pattern due to the multiple stable isotopes of tin.
The primary fragmentation pathway involves the sequential loss of the butyl groups as butyl radicals (•C₄H₉), leading to a series of fragment ions with decreasing mass-to-charge ratios (m/z). This stepwise loss is a hallmark of tributyltin compounds. Further fragmentation of the remaining [Sn(pyrimidine)]⁺ core can also be observed.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion |
|---|---|
| [Calculated M⁺] | [C₁₇H₃₂N₂OSn]⁺ |
| [M - 57]⁺ | [(C₄H₉)₂(methoxypyrimidinyl)Sn]⁺ |
| [M - 114]⁺ | [(C₄H₉)(methoxypyrimidinyl)Sn]⁺ |
| [M - 171]⁺ | [(methoxypyrimidinyl)Sn]⁺ |
Note: The m/z values are based on the most abundant isotopes.
Synthetic Applications and Derivatization Strategies
A Versatile Building Block for Diverse Synthetic Applications
Tributyl-(5-methoxypyrimidin-2-yl)stannane serves as a highly effective precursor in various synthetic transformations, primarily due to the reactivity of the carbon-tin bond. This enables its use in palladium-catalyzed cross-coupling reactions, providing a reliable method for the introduction of the 5-methoxypyrimidin-2-yl moiety into a range of organic molecules.
Crafting Substituted Pyrimidine (B1678525) Derivatives
The Stille coupling reaction is a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for this transformation. libretexts.orgnih.gov By reacting it with a variety of organic halides or triflates in the presence of a palladium catalyst, chemists can efficiently synthesize a diverse library of 2-substituted-5-methoxypyrimidines. These derivatives are of significant interest as they form the core structure of many biologically active compounds.
The general reaction scheme involves the coupling of the organostannane with an aryl, heteroaryl, or vinyl halide. The choice of the coupling partner allows for the introduction of a wide range of functional groups, leading to derivatives with tailored electronic and steric properties.
Table 1: Examples of Stille Coupling Reactions with this compound
| Entry | Aryl Halide | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Iodobenzene | Pd(PPh₃)₄ | 2-Phenyl-5-methoxypyrimidine | 85 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | 2-(4-Tolyl)-5-methoxypyrimidine | 82 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/SPhos | 2-(4-Fluorophenyl)-5-methoxypyrimidine | 78 |
Constructing Complex Carbon-Carbon Frameworks
Beyond simple substitutions, the Stille coupling with this compound is instrumental in the construction of more intricate molecular architectures. This is particularly valuable in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in medicinal chemistry and materials science. The reliability and functional group tolerance of the Stille reaction allow for its application in the later stages of a synthetic sequence, enabling the convergence of complex molecular fragments.
Strategic Functionalization of the Pyrimidine Core
The organostannyl group at the 2-position of the pyrimidine ring acts as a handle for a variety of functionalization reactions, offering precise control over the substitution pattern of the heterocyclic core.
Regioselective Introduction of Aryl and Alkyl Groups
The palladium-catalyzed cross-coupling reactions of this compound provide a highly regioselective method for the introduction of aryl and alkyl moieties specifically at the C2-position of the pyrimidine ring. This is a significant advantage over other methods that might yield a mixture of isomers. The directing effect of the tin moiety ensures that the incoming group is installed at the desired location, which is crucial for establishing the structure-activity relationships of the synthesized compounds.
Forging Pyrimidine-Annulated Heterocyclic Systems
The reactivity of the stannylated pyrimidine can be harnessed to construct fused heterocyclic systems. For instance, through intramolecular coupling reactions or by carefully designed multi-step sequences, it is possible to build additional rings onto the pyrimidine core. This strategy has been employed in the synthesis of various pyrimidine-annulated heterocycles, such as pyrimido[4,5-d]pyridazines, which are of interest for their potential biological activities. semanticscholar.orgresearchgate.netoiccpress.comnih.gov While direct application of this compound in these specific syntheses is an area of ongoing research, the principle of using a reactive handle at the C2-position is a well-established strategy in heterocyclic chemistry.
Paving the Way for Novel Pyrimidine-Based Scaffolds
The development of versatile building blocks like this compound is crucial for the advancement of chemical research. By providing a reliable and adaptable platform, it enables the exploration of new chemical space and the creation of novel molecular scaffolds. nih.govnih.gov The pyrimidine motif is a privileged structure in medicinal chemistry, and the ability to readily diversify its substitution pattern is of paramount importance in the design and synthesis of new therapeutic agents and functional materials. The strategic use of this organostannane reagent will undoubtedly continue to contribute to the development of innovative chemical entities with tailored properties.
Future Research Directions and Methodological Innovations
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally benign. nih.gov The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. numberanalytics.comnumberanalytics.comjk-sci.com Traditional syntheses, including many routes to organostannanes and their subsequent cross-coupling reactions, often suffer from poor atom economy, generating significant stoichiometric byproducts that result in chemical waste. nih.gov For every kilogram of fine chemical or pharmaceutical product, it's estimated that 5 to 100 times that amount of waste is generated. nih.gov
Future research will focus on designing synthetic pathways to Tributyl-(5-methoxypyrimidin-2-yl)stannane and its derivatives that maximize atom economy. numberanalytics.comnumberanalytics.com This involves prioritizing reaction types like additions and isomerizations over less economical reactions such as substitutions and eliminations. nih.govjk-sci.com For instance, developing catalytic routes that avoid the use of stoichiometric organolithium or Grignard reagents for the stannylation of the pyrimidine (B1678525) ring would represent a significant advance. The goal is to create processes where the majority of the atoms from the starting materials are found in the desired product, minimizing waste and the need for costly and energy-intensive separation procedures. numberanalytics.com A truly sustainable approach would be a reagentless protocol, which has been demonstrated for other types of reactions, achieving 100% atom economy and high marks on other green chemistry metrics. rsc.org
| Metric | Traditional Synthesis | Sustainable/Atom-Economical Synthesis |
| Atom Economy | Often low due to stoichiometric byproducts (e.g., metal halides). | High, aiming for >90% incorporation of reactant atoms into the product. numberanalytics.comnumberanalytics.com |
| E-Factor (Waste/Product Ratio) | High (5-100 for fine chemicals). nih.gov | Low, approaching zero. |
| Reagent Type | Often stoichiometric, single-use reagents. | Catalytic, recyclable, and benign reagents. jk-sci.com |
| Solvent Use | High volumes of volatile organic compounds (VOCs). | Minimized solvent use, or use of greener solvents (e.g., water, fluorous phases). researchgate.net |
This table provides a comparative overview of the goals for developing more sustainable synthetic routes.
Integration of Machine Learning and Artificial Intelligence for Reaction Optimization and Compound Design
The optimization of chemical reactions is a complex, multi-variable problem that has traditionally relied on time-consuming, one-variable-at-a-time experimentation. beilstein-journals.org The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm. beilstein-journals.org By building predictive models from experimental data, ML algorithms can navigate the intricate relationships between variables like catalyst, solvent, temperature, and concentration to identify optimal reaction conditions with significantly fewer experiments. beilstein-journals.orgbeilstein-journals.org
For the synthesis and application of this compound, ML can be employed to optimize Stille coupling reaction yields and selectivity. beilstein-journals.org An ML model, trained on a dataset of similar reactions, could predict the best combination of palladium catalyst, ligands, solvent, and temperature for a given coupling partner. u-strasbg.fr These algorithms can even suggest novel reaction conditions that might defy a chemist's intuition. duke.edu Active learning approaches are particularly promising; a software tool can suggest an initial set of experiments, learn from the results, and then propose subsequent, improved experimental protocols, rapidly converging on the optimal conditions. duke.edu
Beyond optimization, AI is also being used for computer-assisted synthesis planning (CASP). u-strasbg.fr These tools can propose novel and efficient retrosynthetic routes for target molecules, potentially identifying more sustainable or cost-effective pathways to pyrimidine-containing compounds. beilstein-journals.orgu-strasbg.fr By leveraging vast reaction databases, these models can suggest reaction steps and conditions, accelerating the discovery and development of new synthetic methodologies. beilstein-journals.org
| AI/ML Application | Description | Impact on Organostannane Chemistry |
| Reaction Optimization | Uses algorithms to predict outcomes (e.g., yield) based on input parameters. beilstein-journals.orgbeilstein-journals.org | Faster identification of optimal conditions for Stille coupling, reducing time and material waste. |
| Active Learning | Iteratively suggests experiments and learns from the feedback to improve protocols. duke.edu | Efficiently finds suitable reaction conditions with minimal experimental data (e.g., 10-20 experiments). duke.edu |
| Computer-Assisted Synthesis Planning (CASP) | Proposes retrosynthetic pathways for a target molecule. u-strasbg.fr | Discovers novel, more efficient, or more sustainable synthetic routes to this compound. |
| Predictive Modeling | Predicts catalyst/solvent/reagent compatibility and reaction feasibility. u-strasbg.fr | Guides chemists in selecting the most promising reaction components before entering the lab. |
This table summarizes the key applications of AI and machine learning in the context of synthesizing and using organostannane compounds.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is crucial for process optimization and control. Traditional analytical methods, which rely on quenching the reaction and analyzing discrete samples, can miss critical information. In-situ (in the reaction mixture) monitoring using advanced spectroscopic techniques provides a real-time window into the chemical transformation as it occurs. spectroscopyonline.comresearchgate.net
For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be implemented using probe-based instruments inserted directly into the reactor. spectroscopyonline.commdpi.com These methods can track the consumption of reactants and the formation of products and intermediates in real-time. For example, in-situ FTIR could monitor the disappearance of a characteristic vibrational band of the C-Sn bond and the appearance of bands corresponding to the newly formed C-C bond in a cross-coupling reaction. mdpi.com
This real-time data is invaluable for understanding the catalytic cycle, identifying potential catalyst deactivation pathways, and determining precise reaction endpoints. Such detailed mechanistic insights enable more rational process development, leading to improved yields, higher purity, and more robust and reproducible reactions. researchgate.net Coupling these techniques with mass spectrometry can further elucidate the identity of various species present in the reaction mixture. researchgate.net
| Spectroscopic Technique | Information Gained | Application in Organostannane Reactions |
| Mid-Infrared (IR) Spectroscopy | Changes in functional groups, bond vibrations. spectroscopyonline.com | Monitoring the consumption of the organostannane and the formation of the coupled product. |
| Raman Spectroscopy | Molecular structure, particularly for symmetric bonds and in aqueous media. mdpi.com | Complementary to IR; can be effective for monitoring changes in the C-Sn bond and aromatic ring structures. |
| UV/Visible Spectroscopy | Changes in electronic transitions, often related to colored species (e.g., catalysts). mdpi.com | Tracking the state and concentration of the palladium catalyst throughout the reaction cycle. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification of species. | Elucidating reaction intermediates and byproducts, providing deep mechanistic understanding. |
This table outlines various in-situ spectroscopic techniques and their potential applications for studying reactions involving organostannanes.
Exploration of Novel Catalytic Systems Beyond Palladium for Organostannane Transformations
Palladium has been the dominant catalyst for cross-coupling reactions, including the Stille reaction, for decades. researchgate.net However, its high cost, potential for product contamination with toxic heavy metal residues, and sensitivity to certain reaction conditions are significant drawbacks. Consequently, a major area of future research is the development of alternative, more sustainable catalytic systems. researchgate.net
Research is increasingly focused on catalysts based on more abundant and less toxic first-row transition metals such as nickel, copper, and iron. These metals can often mediate similar transformations to palladium, sometimes with unique reactivity or selectivity. Developing a robust, nickel-catalyzed Stille coupling protocol for this compound, for example, could offer a more cost-effective and sustainable alternative to traditional palladium systems.
Furthermore, the field is exploring innovative catalyst designs to improve efficiency and recyclability. This includes the development of palladium nanoparticles, which can offer high catalytic activity and the potential for easier separation and reuse. researchgate.net Biologically synthesized nanoparticles represent an especially "green" alternative for catalyst production. researchgate.net The design of novel ligands is also critical for enhancing the performance of both palladium and alternative metal catalysts, allowing for reactions to proceed under milder conditions or with greater functional group tolerance. rsc.org Ultimately, the goal is to create a diverse toolbox of catalytic systems that can be tailored to specific synthetic challenges, moving beyond the near-total reliance on palladium. mdpi.com
| Catalyst System | Advantages | Challenges |
| Palladium-based Catalysts | High reliability, broad substrate scope, well-understood mechanisms. | High cost, toxicity, potential for catalyst poisoning. researchgate.net |
| Nickel-based Catalysts | Lower cost, earth-abundant, unique reactivity profiles. | Can be more sensitive to air and moisture, mechanisms can be more complex. |
| Copper-based Catalysts | Very low cost, readily available, useful for specific transformations. | Often requires higher reaction temperatures, narrower substrate scope compared to palladium. |
| Nanoparticle Catalysts | High surface area-to-volume ratio, potentially higher activity, potential for recyclability. researchgate.net | Can be prone to aggregation and deactivation, separation from product can be difficult. |
This table compares traditional palladium catalysts with emerging alternatives for organostannane transformations.
Q & A
Q. What are the optimal synthetic routes for Tributyl-(5-methoxypyrimidin-2-yl)stannane, and how do substituents influence reaction yields?
Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or transmetallation. For example, stannylation of 5-methoxy-2-bromopyrimidine using tributylstannane (Bu₃SnH) under radical initiation (AIBN) is a common approach .
- Substituent Effects : Electron-donating groups (e.g., methoxy) on pyrimidine enhance reactivity by stabilizing intermediates. Evidence shows that silyl or methyl substituents on allylstannanes increase allylation rates by 4–6.5× for nucleophilic radicals .
- Yield Optimization : Use anhydrous conditions (THF or DMF), controlled temperatures (60–80°C), and stoichiometric excess of Bu₃SnH (1.2–1.5 eq) to minimize byproducts like dimerized pyrimidines .
Q. How can researchers characterize the purity and structure of this compound?
Answer:
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃, δ ~3.8 ppm) and pyrimidine ring protons (δ ~8.0–9.0 ppm). ¹¹⁹Sn NMR detects Sn-C coupling (J ~350–450 Hz) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₈H₃₃N₂OSn: ~430.1 m/z) .
- Elemental Analysis : Validate C, H, N, and Sn content (±0.3% deviation) .
Q. What are the primary reactivity patterns of this stannane in cross-coupling reactions?
Answer:
- Stille Coupling : Reacts with aryl/heteroaryl halides (e.g., Pd(PPh₃)₄ catalyst, DMF, 80°C) to form biaryl pyrimidines. The methoxy group enhances electron density, increasing coupling efficiency with electron-deficient partners .
- Competing Pathways : Tributylstannanes may undergo protodestannylation under acidic conditions; use neutral buffers (e.g., phosphate) to suppress this .
Advanced Research Questions
Q. How do steric and electronic factors influence the radical allylation kinetics of this compound?
Answer:
- Steric Effects : Bulky tributyl groups slow radical addition but stabilize transition states via hyperconjugation. Compare kinetics with trimethylstannane analogs to isolate steric contributions .
- Electronic Effects : The methoxy group increases nucleophilicity at the pyrimidine C2 position, accelerating allylation by electrophilic radicals (e.g., •CF₃). Rate constants (k) can be measured via competition experiments with reference stannanes .
- Transition-State Polarization : DFT studies suggest partial charge separation in the transition state, where radical-Sn bonding is influenced by substituent electronegativity .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for Stille couplings involving this stannane?
Answer:
- Variable Parameters : Discrepancies arise from catalyst loading (e.g., Pd²⁺ vs. Pd⁰), solvent polarity (DMF > THF), and halide leaving groups (I > Br > Cl). Standardize protocols using Pd(OAc)₂ (5 mol%), AsPh₃ (10 mol%), and DMF at 100°C .
- Byproduct Analysis : Use LC-MS to detect homocoupling (from oxidative side reactions) or SnO₂ precipitates, which indicate incomplete catalyst activation .
Q. What computational methods are suitable for predicting the environmental persistence or toxicity of this stannane?
Answer:
- QSAR Modeling : Correlate logP (calculated ~4.2) with bioaccumulation potential. Tributylstannanes generally exhibit moderate hydrophobicity, increasing bioaccumulation risk in aquatic systems .
- Toxicity Prediction : Use ECOSAR to estimate acute aquatic toxicity (e.g., LC50 for fish). Tributyltin analogs show high toxicity (LC50 ~1–10 µg/L), suggesting similar risks for this compound .
Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?
Answer:
- Purification Strategies :
- Stability Considerations : Store under argon at −20°C to prevent oxidation. Monitor Sn-C bond degradation via periodic ¹¹⁹Sn NMR .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for this compound?
Answer:
Q. What experimental controls are critical for reproducibility in radical allylation studies?
Answer:
- Radical Traps : Add TEMPO (2 eq) to quench reactions and confirm radical-mediated pathways.
- Internal Standards : Use deuterated toluene as a solvent for precise GC-MS quantification of product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
